molecular formula C22H30O2 B13147166 [1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl- CAS No. 6390-59-6

[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-

Katalognummer: B13147166
CAS-Nummer: 6390-59-6
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: AEDJUGFTXGHBTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- is an organic compound with the molecular formula C20H26O2 This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid in the presence of a palladium catalyst.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.

    Addition of tert-Butyl Groups: The tert-butyl groups can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and aluminum chloride as the catalyst.

    Methylation: The methyl groups can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form the corresponding dihydroxybiphenyl.

    Substitution: The tert-butyl and methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as chlorine or bromine, and strong acids or bases.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydroxybiphenyl.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and as a model compound to investigate the metabolism of biphenyl derivatives.

Medicine

Industry

In industry, this compound can be used as an intermediate in the synthesis of polymers, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxyl groups can form hydrogen bonds with biological molecules, while the biphenyl core can engage in π-π interactions with aromatic residues in proteins. The tert-butyl and methyl groups contribute to the hydrophobic character of the compound, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [1,1’-Biphenyl]-2,2’-diol: Lacks the tert-butyl and methyl groups, making it less hydrophobic.

    3,3’-Di-tert-butyl-1,1’-biphenyl: Lacks the hydroxyl groups, reducing its ability to form hydrogen bonds.

    5,5’-Dimethyl-1,1’-biphenyl: Lacks the hydroxyl and tert-butyl groups, making it less reactive and less hydrophobic.

Uniqueness

The unique combination of hydroxyl, tert-butyl, and methyl groups in [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- imparts distinct chemical properties, such as enhanced hydrophobicity, reactivity, and the ability to form specific interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

6390-59-6

Molekularformel

C22H30O2

Molekulargewicht

326.5 g/mol

IUPAC-Name

2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)-4-methylphenol

InChI

InChI=1S/C22H30O2/c1-13-9-15(19(23)17(11-13)21(3,4)5)16-10-14(2)12-18(20(16)24)22(6,7)8/h9-12,23-24H,1-8H3

InChI-Schlüssel

AEDJUGFTXGHBTM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.